



Application Notes and Protocols for ATP Disodium Salt Solution in Cell Culture

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Compound of Interest		
Compound Name:	ATP (disodium salt)	
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Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal intracellular energy currency. However, extracellular ATP (eATP) has emerged as a critical signaling molecule, mediating a vast array of physiological and pathological processes through the activation of purinergic receptors.[1][2] [3] ATP disodium salt is a stable and soluble form of ATP commonly used in in vitro studies to investigate purinergic signaling, cell viability, and cytotoxicity.[4] This document provides detailed protocols for the preparation and application of ATP disodium salt solutions in cell culture experiments.

Data Presentation Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of ATP disodium salt solutions in cell culture.



Parameter	Value	Reference
Solubility in Water	50 mg/mL	[5][6]
110 mg/mL at 25°C	[7]	
Solubility in PBS (pH 7.2)	~10 mg/mL	[7]
pH of Aqueous Solution	~3.5 (mildly acidic)	[5][6]
Storage of Powder	-20°C, desiccated	[5]
Storage of Stock Solution	-20°C or -80°C (aliquoted)	[8][9][10]
Stability of Aqueous Solution	Stable for months when frozen; ~1 week at 0-4°C	[10][11]

Application	Cell Type	Working Concentration	Reference
P2 Receptor Activation	Various	1 μM - 100 μM	[1]
Inflammasome Activation	Human Gingival Fibroblasts (HGFs)	5 mM	[4]
Bone Marrow-Derived Macrophages (BMDMs)	2 mM	[4]	
Calcium Flux Assays	Rabbit Proximal Tubule Cells	50 μΜ	[12]
WKPT-0293 Cl. 2 Cells	5 μΜ	[13]	
CHO-K1 Cells	0.01 μM - 10 μM	[14]	_
Cell Viability/Cytotoxicity Assays	General	Dependent on assay and cell type	[15][16][17]



Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Disodium Salt Stock Solution

This protocol describes the preparation of a sterile 100 mM stock solution of ATP disodium salt.

Materials:

- ATP disodium salt (powder)
- Nuclease-free water or sterile PBS
- 1 M NaOH or 1 M HCl for pH adjustment
- Sterile conical tubes
- 0.22 μm syringe filter
- Sterile syringes
- Sterile microcentrifuge tubes for aliquots

Procedure:

- Calculate the required mass of ATP disodium salt. The molecular weight of ATP disodium salt
 can vary slightly depending on the hydration state. Refer to the manufacturer's
 specifications. For ATP disodium salt (anhydrous), the molecular weight is 551.1 g/mol. To
 prepare 10 mL of a 100 mM solution, you would need:
 - 0.1 mol/L * 0.01 L * 551.1 g/mol = 0.5511 g
- Dissolve the ATP disodium salt. In a sterile conical tube, dissolve the calculated mass of ATP disodium salt in the desired volume of nuclease-free water or sterile PBS.[5][6] Vortex briefly to mix.
- Adjust the pH. The initial pH of the ATP solution will be mildly acidic (around 3.5).[5][6] For
 most cell culture applications, it is crucial to adjust the pH to 7.0-7.4. Use a calibrated pH



meter and add 1 M NaOH dropwise while gently stirring the solution. Use 1 M HCl if you overshoot the target pH. Perform this step in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

- Sterilize the solution. To ensure the solution is free of microbial contamination, sterilize it by passing it through a 0.22 μm syringe filter into a new sterile conical tube.[11]
- Aliquot and store. Dispense the sterile ATP stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the ATP.[8] Store the aliquots at -20°C or -80°C for long-term storage.[8][10]

Protocol 2: ATP-Induced Calcium Flux Assay

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to ATP stimulation using a fluorescent calcium indicator.

Materials:

- Cells of interest seeded in a 96-well black, clear-bottom plate
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127 (optional, to aid dye loading)
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- 100 mM ATP disodium salt stock solution (prepared as in Protocol 1)
- Positive control (e.g., Ionomycin)
- Negative control (e.g., EGTA)
- Fluorescence microplate reader with an injection system

Procedure:

• Cell Seeding: The day before the experiment, seed your cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[18]



Incubate overnight under standard cell culture conditions.

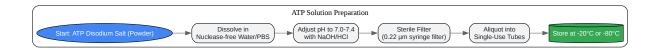
Dye Loading:

- Prepare the dye loading solution according to the manufacturer's instructions. This
 typically involves diluting the calcium indicator dye in assay buffer. The addition of Pluronic
 F-127 (at a final concentration of 0.02-0.04%) can facilitate dye loading.
- Remove the culture medium from the wells and wash the cells once with assay buffer.
- Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C,
 protected from light.[14][18]
- Cell Washing: After incubation, gently remove the dye loading solution and wash the cells
 twice with fresh assay buffer to remove any extracellular dye.[18] After the final wash, add
 assay buffer to each well.
- Prepare ATP dilutions: Prepare a series of dilutions of the 100 mM ATP stock solution in assay buffer to achieve the desired final concentrations for the dose-response experiment (e.g., ranging from 10 nM to 100 μM).[18]
- Calcium Flux Measurement:
 - Place the cell plate into the fluorescence microplate reader.
 - Set the instrument to the appropriate excitation and emission wavelengths for your chosen calcium indicator (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[18]
 - Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
 - Using the instrument's injector, add the prepared ATP dilutions to the wells.
 - Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The data can be expressed as the ratio of fluorescence relative to the



baseline or as the peak fluorescence intensity. A dose-response curve can be generated by plotting the response against the ATP concentration.

Mandatory Visualizations ATP Solution Preparation Workflow

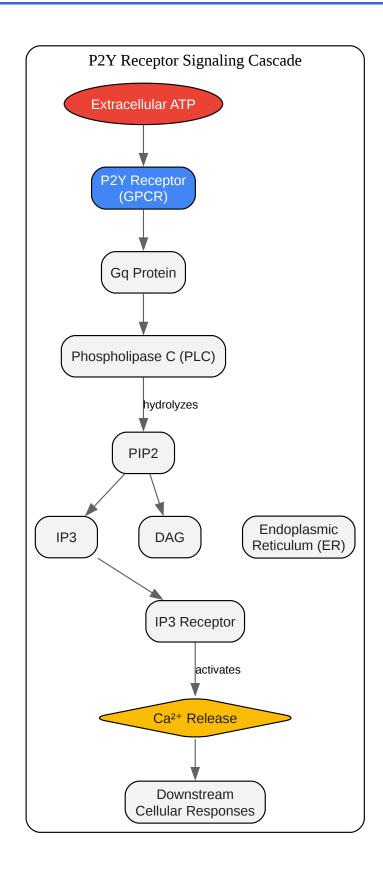


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Caption: Workflow for preparing a sterile ATP disodium salt stock solution.

Extracellular ATP Signaling via P2Y Receptors





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Caption: Simplified signaling pathway of extracellular ATP via P2Y receptors.



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